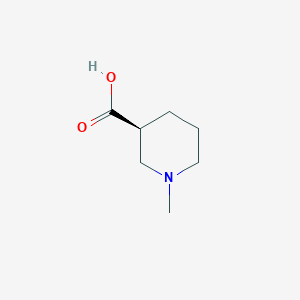

(S)-1-Methylpiperidine-3-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-1-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIXGVABNMIOLK-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 1 Methylpiperidine 3 Carboxylic Acid and Its Analogues

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing high levels of stereoselectivity under mild reaction conditions. Enzymes and whole-cell systems are increasingly employed for the synthesis of complex chiral molecules, including piperidine (B6355638) alkaloids and their analogues.

Enzymatic Resolution Techniques for Racemic Precursors

Kinetic resolution, a cornerstone of biocatalysis, involves the selective transformation of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. Hydrolases, particularly lipases and esterases, are widely used for this purpose in the synthesis of chiral piperidine carboxylic acids.

The resolution of racemic piperidine esters is achieved through the enantioselective hydrolysis of the ester group. For instance, pig liver esterase (PLE) has been evaluated for the hydrolysis of various racemic piperidine esters. However, the enantioselectivity of this process can be modest, with resulting product acids and recovered esters showing enantiomeric excesses (ee) in the range of 0–47%. umich.edu This variability highlights the sensitivity of enzyme-substrate recognition and the need for careful selection of both the enzyme and the substrate's protecting groups.

Lipases have also been extensively screened for their efficacy. Research on the enantioselectivity of lipase-catalyzed reactions with methyl esters of piperidine carboxylic acid derivatives has shown varied success. While a derivative of 2-piperidylacetic acid (N-acetylated methyl ester) demonstrated good enantioselectivity (E = 66) with lipase (B570770) PS-C II from Burkholderia cepacia, a 3-piperidylcarboxylic acid derivative exhibited disappointingly low enantioselectivity (E = 4) with Candida antarctica lipase B being the most effective among the lipases screened. nih.gov This suggests that the position of the carboxylic acid group on the piperidine ring significantly influences enzymatic recognition and resolution efficiency. nih.gov

Whole-Cell Biotransformations in Chiral Piperidine Synthesis

Whole-cell biotransformations leverage the entire metabolic machinery of a microorganism, providing a robust environment for enzymatic reactions and cofactor regeneration. This approach is particularly effective for multi-step cascade reactions.

A notable strategy for producing stereo-enriched piperidines involves a chemo-enzymatic dearomatization of activated pyridines. nih.gov This method utilizes a one-pot cascade combining an amine oxidase and an ene imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into chiral 3- and 3,4-disubstituted piperidines. nih.gov The process is initiated by the oxidation of a tetrahydropyridine (B1245486) by the 6-hydroxy-D-nicotine oxidase (6-HDNO) enzyme, which generates a chiral iminium intermediate. Subsequent stereoselective reduction catalyzed by an EneIRED enzyme yields the final enantioenriched piperidine product. nih.gov A key advantage of this system is the potential for a dynamic kinetic resolution (DKR), where in-situ epimerization of the iminium intermediate allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. nih.gov The selection of the specific EneIRED enzyme dictates the stereochemical outcome, with different enzymes in the series producing either the (R)- or (S)-piperidine enantiomer. nih.gov

Evaluation of Enzyme Enantioselectivity in Piperidine Carboxylic Acid Ester Hydrolyses

The enantioselectivity of an enzymatic resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's preference for one enantiomer over the other. A high E-value is essential for an efficient resolution process. The evaluation of different enzymes for the hydrolysis of piperidine carboxylic acid esters reveals significant variability in performance, which is influenced by the enzyme source, the substrate structure (including N-substituents), and the reaction conditions.

For example, studies have shown that N-protective groups on the piperidine ring can dramatically impact enantioselectivity. In the resolution of 2-piperidylacetic acid methyl ester, while the N-acetylated version gave good results (E = 66), other N-protective groups like Boc (tert-butyloxycarbonyl), Ns (nosyl), Fmoc (fluorenylmethyloxycarbonyl), and Bzn (benzoyl) resulted in excellent enantioselectivity (E > 200) under the same conditions. nih.gov In stark contrast, a 3-piperidylcarboxylic acid derivative proved to be a poor substrate for resolution by Candida antarctica lipase B, yielding a very low E-value of 4. nih.gov This underscores the challenge in finding suitable enzymatic systems for precursors of 3-substituted piperidines like (S)-1-Methylpiperidine-3-carboxylic acid.

| Enzyme | Substrate Precursor | Reaction Type | Enantioselectivity (E-value) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Pig Liver Esterase (PLE) | Racemic Piperidine Esters | Hydrolysis | Not Reported | 0–47% | umich.edu |

| Lipase PS-C II (from Burkholderia cepacia) | N-Acetyl-2-piperidylacetic acid methyl ester | Interesterification | 66 | Not Reported | nih.gov |

| Lipase PS-C II (from Burkholderia cepacia) | N-Boc-2-piperidylacetic acid methyl ester | Interesterification | >200 | Not Reported | nih.gov |

| Candida antarctica lipase B (CALB) | 3-Piperidylcarboxylic acid derivative | Hydrolysis | 4 | Not Reported | nih.gov |

Asymmetric Organocatalysis in Piperidine Ring Construction

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations. This field has provided powerful tools for constructing complex chiral architectures, including the piperidine ring, without relying on metal catalysts.

Chiral Brønsted Acid Catalyzed Cyclizations

Chiral Brønsted acids, particularly those derived from phosphoric acid like BINOL (1,1'-bi-2-naphthol) and its derivatives, are highly effective catalysts for a variety of asymmetric transformations involving imine electrophiles. researchgate.net They function by activating the electrophile through protonation, creating a chiral ion-pair environment that directs the stereochemical outcome of the subsequent reaction.

One powerful application is the enantioselective intramolecular cyclization of unsaturated acetals to synthesize functionalized chiral piperidines. umich.edunih.gov In this approach, a chiral phosphoric acid (CPA) catalyzes the cyclization of a substrate containing both an acetal (B89532) and a nucleophilic olefin. nih.gov Computational and experimental studies suggest that the mechanism does not proceed through a simple vinyl oxocarbenium ion. Instead, it involves the formation of a mixed chiral phosphate (B84403) acetal intermediate, which then undergoes a concerted, asynchronous SN2'-like displacement to yield the chiral enol ether product with high stereoselectivity. nih.gov The choice of solvent is critical, with nonpolar solvents like carbon tetrachloride often providing the best yields and enantioselectivities. umich.edu

| Catalyst Type | Reaction | Key Features | Yield | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Intramolecular cyclization of unsaturated acetals | Forms functionalized piperidines via a mixed phosphate acetal intermediate. | up to 89% | up to 57% (can be enhanced by in situ enantioenrichment) | umich.edunih.gov |

| BINOL-derived Phosphoric Acid | Aza-Diels–Alder reaction of C-acylimines | Constructs nitrogen-containing six-membered rings with high diastereo- and enantioselectivity. | Good | Excellent | researchgate.net |

Hydrogen-Bond Directed Organocatalysis in Stereoselective Transformations

Organocatalysts that operate through hydrogen bonding, such as chiral thioureas and squaramides, have emerged as essential tools in asymmetric synthesis. rsc.org These catalysts possess acidic N-H protons that can form directional hydrogen bonds with electrophilic substrates, enhancing their reactivity and creating a defined chiral environment to control the approach of a nucleophile. rsc.orgrsc.org Bifunctional variants, which also contain a basic site (e.g., a tertiary amine), can simultaneously activate both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol. rsc.org

These catalysts have been successfully applied to the synthesis of substituted piperidines through cascade or domino reactions. For example, a quinine-derived squaramide can catalyze a triple-domino Michael/aza-Henry/cyclization reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines to furnish highly substituted tetrahydropyridines, which are direct precursors to piperidines. nih.gov This one-pot process constructs the heterocyclic ring while creating three contiguous stereocenters with excellent enantioselectivity. nih.gov Similarly, aminothiourea catalysts are effective in enantioselective Mannich reactions that, after subsequent transformations, yield 2,6-disubstituted piperidinones. scholaris.ca The power of these H-bond directed catalysts lies in their ability to orchestrate complex multi-step sequences with high fidelity, providing rapid access to valuable chiral piperidine scaffolds from simple starting materials. rsc.orgsci-hub.se

Asymmetric Michael Addition Strategies for Piperidine Derivatives

Asymmetric Michael addition reactions have emerged as a powerful tool for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds, providing a versatile entry to chiral piperidine scaffolds. These strategies can be broadly categorized into organocatalytic and chiral auxiliary-mediated approaches, both aiming to control the stereochemical outcome of the conjugate addition to an α,β-unsaturated acceptor, which ultimately forms the piperidine ring.

Organocatalytic asymmetric aza-Michael reactions are particularly prominent in the synthesis of chiral piperidines. These reactions utilize small organic molecules as catalysts to facilitate the enantioselective addition of a nitrogen nucleophile to a Michael acceptor. Cinchona alkaloids and their derivatives are among the most successful organocatalysts for this transformation. For instance, a chiral cinchona-based primary-tertiary diamine has been effectively used to catalyze the intramolecular aza-Michael addition of enone carbamates, yielding 2-substituted piperidines in good yields (75–95%) and with excellent enantioselectivity (up to 99% ee). beilstein-journals.org The presence of a co-catalyst, such as trifluoroacetic acid (TFA), is often crucial for achieving optimal results by assisting in the formation of the reactive iminium intermediate. beilstein-journals.org

The general applicability of organocatalysis is highlighted by the variety of nitrogen nucleophiles and Michael acceptors that can be employed. While direct synthesis of (S)-1-Methylpiperidine-3-carboxylic acid via this method is not extensively documented in readily available literature, the synthesis of piperidine-3-carboxylic acid (nipecotic acid) analogues demonstrates the potential of this approach. For example, the Michael addition of nitromethane (B149229) to α,β-unsaturated esters, followed by reduction of the nitro group and cyclization, can provide access to the piperidine-3-carboxylate core. The enantioselectivity of the initial Michael addition is key to obtaining the desired stereoisomer.

Chiral auxiliaries offer another robust method for directing the stereochemical outcome of Michael additions. In this approach, a chiral molecule is temporarily attached to the substrate, guiding the addition of the nucleophile to one face of the Michael acceptor. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product. While specific examples for the synthesis of (S)-1-Methylpiperidine-3-carboxylic acid using this strategy are not prevalent in the reviewed literature, the principle is well-established for the synthesis of various chiral cyclic compounds.

The following table summarizes representative examples of organocatalytic asymmetric Michael additions for the synthesis of substituted piperidines, illustrating the potential of these methods for accessing precursors to the target molecule.

| Catalyst/Auxiliary | Michael Acceptor | Nucleophile | Product | Yield (%) | ee (%) |

| Cinchona-based diamine/TFA | Enone carbamate | Internal amine | 2-Substituted piperidine | 75-95 | up to 99 |

| Chiral Squaramide | Aliphatic nitroalkene | 1,3-Dicarbonyl compound | γ-Nitro carboxylic derivative | High | High |

| (S)-Diphenylprolinol silyl (B83357) ether | α,β-Unsaturated nitroalkene | Acetaldehyde | γ-Nitrocarbonyl compound | High | High |

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis provides a powerful and versatile platform for the asymmetric synthesis of chiral piperidines, including precursors to (S)-1-Methylpiperidine-3-carboxylic acid. Methodologies such as rhodium-catalyzed reductive transamination and asymmetric hydrogenation of pyridine (B92270) and dihydropyridine (B1217469) precursors have proven particularly effective in achieving high levels of enantioselectivity.

Rhodium-Catalyzed Reductive Transamination of Pyridinium (B92312) Salts

A notable advancement in the synthesis of chiral piperidines is the rhodium-catalyzed asymmetric reductive transamination (ART) of pyridinium salts. This methodology offers a direct route to enantioenriched piperidines from readily available pyridine precursors. The key to this transformation is the use of a chiral primary amine, which not only acts as a nitrogen source but also induces chirality in the final piperidine product during the reductive process. researchgate.netrsc.org

The reaction proceeds via the rhodium-catalyzed transfer hydrogenation of the pyridinium salt, typically using formic acid as the hydrogen source. In the presence of water, a dihydropyridine intermediate is formed and subsequently hydrolyzed. This is followed by a reductive amination with the chiral primary amine, leading to the formation of the chiral piperidine ring. researchgate.net This process effectively replaces the original nitrogen atom of the pyridine ring with the nitrogen from the chiral amine. beilstein-journals.orgntu.edu.sg

This method has been successfully applied to a range of pyridinium salts, affording chiral piperidines with excellent diastereo- and enantioselectivities. beilstein-journals.orgntu.edu.sg While a direct synthesis of (S)-1-Methylpiperidine-3-carboxylic acid using this specific method is not explicitly detailed, the tolerance of the reaction to various functional groups suggests its potential applicability to appropriately substituted pyridine precursors.

Asymmetric Hydrogenation of Pyridine and Dihydropyridine Precursors

Asymmetric hydrogenation of pyridine and its derivatives represents a highly atom-economical approach to chiral piperidines. This strategy involves the direct reduction of the aromatic or partially saturated heterocyclic ring using molecular hydrogen in the presence of a chiral transition metal catalyst. Rhodium and iridium complexes bearing chiral phosphine (B1218219) ligands, such as JosiPhos, have been shown to be effective catalysts for the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts, yielding the corresponding piperidines with high enantiomeric excesses (up to 90% ee). ajchem-a.commdpi.com The presence of a base, such as triethylamine, has been found to be crucial for achieving high enantioselectivity in these reactions. ajchem-a.com

The mechanism of this reaction is believed to involve the formation of a dihydropyridine intermediate, with the enantioselectivity being determined at this stage of the reduction. ajchem-a.com Another successful approach involves the asymmetric hydrogenation of N-iminopyridinium ylides, which provides access to a variety of substituted piperidines in good enantiomeric excesses. acs.org

Furthermore, the asymmetric hydrogenation of dihydropyridine precursors offers another pathway to chiral piperidines. These partially saturated intermediates can be generated from the corresponding pyridines and then subjected to enantioselective hydrogenation. This stepwise approach can sometimes offer better control over the stereochemical outcome.

The following table provides a summary of representative results for the transition metal-catalyzed asymmetric synthesis of chiral piperidines.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) / d.r. |

| [Cp*RhCl2]2 / Chiral Primary Amine | Pyridinium Salt | Chiral Piperidine | Good | High d.r. & ee |

| Rh-JosiPhos / Et3N | N-Benzylated 3-Substituted Pyridinium Salt | 3-Substituted Piperidine | Good | up to 90% ee |

| Ir-Phosphinooxazoline | N-Benzoyliminopyridinium Ylide | Substituted Piperidine | 65-96 | 77:23 - 95:5 er |

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and stereoselective pathways to a wide variety of molecular architectures, including the piperidine ring system. Strategies such as intramolecular Heck reactions and asymmetric allylic alkylations have been successfully employed for the synthesis of chiral piperidines.

A particularly relevant approach for the synthesis of nipecotic acid derivatives is the palladium-catalyzed decarboxylative cyclization of γ-methylidene-δ-valerolactones with imines. This method allows for the stereoselective construction of the piperidine-3-carboxylic acid core. By employing a diethoxyphosphinoyl group as the N-protecting group for the imine, the reaction proceeds with high diastereoselectivity, affording multisubstituted nipecotic acid derivatives. scholaris.ca The resulting products can be further functionalized, providing a versatile entry to compounds like (S)-1-Methylpiperidine-3-carboxylic acid.

The intramolecular Heck reaction is another powerful palladium-catalyzed method for the construction of cyclic systems. This reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. By using chiral phosphine ligands, this cyclization can be rendered enantioselective, allowing for the creation of chiral centers in the resulting piperidine ring. This strategy has been applied to the synthesis of various substituted piperidines. mdpi.comresearchgate.net

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for the enantioselective formation of C-C and C-N bonds. nih.govnih.gov Intramolecular versions of this reaction, where a nitrogen nucleophile attacks a π-allyl palladium complex within the same molecule, can lead to the formation of chiral piperidines. The stereochemical outcome is controlled by the chiral ligand coordinated to the palladium center.

The following table summarizes key findings in palladium-catalyzed synthesis of piperidine derivatives.

| Reaction Type | Substrate | Catalyst/Ligand | Product | Stereoselectivity |

| Decarboxylative Cyclization | γ-Methylidene-δ-valerolactone and Imine | Palladium catalyst | Nipecotic Acid Derivative | High Diastereoselectivity |

| Intramolecular Heck Reaction | Alkenyl or Aryl Halide with Tethered Alkene | Pd catalyst with Chiral Ligand | Chiral Piperidine | High Enantioselectivity |

| Asymmetric Allylic Alkylation | Allylic Substrate with Tethered Nucleophile | Pd catalyst with Chiral Ligand | Chiral Piperidine | High Enantioselectivity |

Chemical Asymmetric Synthesis Routes

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions provide a direct and efficient means to construct the chiral piperidine core of (S)-1-Methylpiperidine-3-carboxylic acid. These methods often rely on substrate control, where the stereochemistry of the final product is dictated by the existing chiral centers in the acyclic precursor.

One powerful strategy involves the diastereoselective cyclization of aza-1,6-dienes. For instance, a visible-light-driven radical silylative cyclization has been developed for the synthesis of densely functionalized piperidines. This atom-economical process is initiated by the addition of a silyl radical to an electron-deficient olefin, followed by a 6-exo-trig cyclization. The diastereoselectivity of this reaction is influenced by the substitution pattern of the starting diene. beilstein-journals.org

Another notable approach is the aza-Prins cyclization, which involves the coupling of a homoallylic amine with an aldehyde to furnish trans-2,4-disubstituted piperidines in a highly diastereoselective manner. This method has been successfully applied to the synthesis of various piperidine alkaloids.

Furthermore, a modular and diastereoselective 5 + 1 cyclization approach has been reported for the synthesis of N-(hetero)aryl piperidines. This sequence involves a reductive amination followed by an aza-Michael reaction to construct complex polysubstituted piperidine rings. Interestingly, the diastereoselectivity of this process can be enhanced by the presence of water. ntu.edu.sg

For the specific synthesis of nipecotic acid derivatives, an enantiodivergent strategy for the construction of δ-lactams has been developed. This method utilizes a highly stereoselective cyclization of chiral malonic esters. The resulting δ-lactams can then be converted into nipecotic acid analogues through straightforward chemical transformations.

These stereoselective cyclization strategies offer diverse and powerful routes to chiral piperidines, and with appropriate design of the starting materials, they can be tailored for the synthesis of (S)-1-Methylpiperidine-3-carboxylic acid and its analogues.

The following table highlights different stereoselective cyclization methods for piperidine synthesis.

| Cyclization Method | Key Precursor | Stereocontrol | Product |

| Silylative Cyclization of Aza-1,6-dienes | Aza-1,6-diene | Substrate-controlled diastereoselectivity | Polysubstituted Piperidine |

| Aza-Prins Cyclization | Homoallylic amine and aldehyde | High diastereoselectivity | trans-2,4-Disubstituted Piperidine |

| 5 + 1 Cyclization | Heterocyclic amine and carbonyl electrophile | Diastereoselective (enhanced by water) | N-(Hetero)Aryl Piperidine |

| Cyclization of Chiral Malonic Esters | Chiral malonic ester derivative | Enantiodivergent and stereoselective | δ-Lactam (precursor to Nipecotic Acid analogues) |

Deracemization Strategies for Piperidine Carboxylic Acids

Deracemization, the process of converting a racemic mixture into an enantiomerically pure or enriched compound, represents a highly efficient strategy for obtaining chiral molecules. For piperidine carboxylic acids, several innovative deracemization techniques have been explored, moving beyond classical resolution.

One prominent strategy involves dynamic kinetic resolution (DKR) . In a DKR process, one enantiomer of a racemic starting material is selectively transformed into a product by a chiral catalyst, while the remaining, unreactive enantiomer is continuously racemized in situ. This allows for a theoretical yield of 100% for the desired enantiomer. Chemo-enzymatic methods have proven particularly effective. For instance, a combination of an oxidase and a reductase enzyme can be employed in a one-pot cascade to convert racemic N-substituted tetrahydropyridines into stereo-defined piperidines. acs.org In this approach, an EneIRED (ene-imine reductase) can facilitate a dynamic kinetic resolution by selectively reducing one enantiomer of a chiral iminium intermediate, while the other enantiomer epimerizes via an enamine intermediate. nih.gov

Another advanced approach is the catalytic asymmetric protonation of bis-silyl ketene (B1206846) acetals . This method involves the double deprotonation and silylation of a racemic α-branched carboxylic acid, followed by a highly enantioselective protonation using a chiral Brønsted acid catalyst. nih.govmpg.de This strategy has been successfully applied to the deracemization of various α-branched carboxylic acids and could be adapted for piperidine carboxylic acid derivatives. nih.gov

Photochemical deracemization offers a novel alternative. This technique utilizes a chiral photochemical catalyst, such as a thioxanthone sensitizer, which selectively converts one enantiomer into the other upon irradiation. idw-online.de This method has the potential to achieve high enantiomeric excess by shifting the equilibrium toward the desired enantiomer. idw-online.de

The table below summarizes key deracemization strategies applicable to chiral carboxylic acids, including piperidine derivatives.

| Strategy | Description | Key Features | Potential Application to Piperidine Carboxylic Acids |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the undesired enantiomer. | Can achieve theoretical yields of up to 100%. Often employs chemo-enzymatic cascades. | Synthesis of enantioenriched piperidines from racemic tetrahydropyridine precursors. acs.orgnih.gov |

| Catalytic Asymmetric Protonation | Enantioselective protonation of a prochiral enolate or its equivalent derived from a racemic carboxylic acid. | Utilizes chiral Brønsted acids or other chiral proton sources. | Deracemization of racemic piperidine carboxylic acids via their bis-silyl ketene acetals. nih.govmpg.de |

| Photochemical Deracemization | Use of a chiral photosensitizer to selectively convert one enantiomer to the other. | Driven by light energy; can achieve high enantiomeric excess. | Potential for direct deracemization of racemic piperidine carboxylic acid derivatives. idw-online.de |

Multi-component Reaction Strategies for Functionalized Piperidines

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are powerful tools for the rapid generation of complex molecules like functionalized piperidines. bas.bgtaylorfrancis.comacs.orgbaranlab.org These reactions are highly atom-economical and offer significant advantages in terms of efficiency and environmental friendliness over traditional multi-step syntheses. bas.bg

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that have been adapted for the synthesis of piperidine scaffolds. mdpi.comresearchgate.netnih.gov The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. researchgate.netnih.gov By employing functionalized starting materials, such as a piperidine-containing aldehyde or amine, structurally diverse piperidine derivatives can be assembled in a single step. For example, piperidine-4-ones have been used in Ugi reactions to generate libraries of 1,4-disubstituted piperidines with potential biological activities. researchgate.netnih.gov

The Passerini three-component reaction (P-3CR) combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. mdpi.comnih.gov While less common for piperidine synthesis than the Ugi reaction, it offers an alternative pathway to highly functionalized acyclic intermediates that can subsequently be cyclized to form piperidine rings.

Numerous other MCRs have been developed for piperidine synthesis, often employing catalysts to facilitate the transformations. bas.bgtaylorfrancis.com For instance, a one-pot reaction of 1,3-dicarbonyl compounds, amines, and aromatic aldehydes can yield highly functionalized piperidines. bas.bg These reactions can be catalyzed by a variety of substances, including nano-crystalline solid acids, which offer advantages such as mild reaction conditions and easy catalyst recovery. bas.bg

The table below highlights prominent multi-component reactions used in the synthesis of functionalized piperidines.

| Reaction | Components | Resulting Scaffold | Key Features |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides | Highly convergent, allows for significant structural diversity. researchgate.netnih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides | First isocyanide-based MCR, useful for creating highly oxygenated structures. mdpi.comnih.gov |

| Hantzsch-type Reactions | Aldehyde, β-Ketoester, Ammonia/Amine | Dihydropyridines (precursors to piperidines) | Classic MCR for pyridine ring synthesis, which can be reduced to piperidines. |

| One-pot Piperidine Synthesis | Aromatic Aldehyde, Amine, 1,3-Dicarbonyl Compound | Highly substituted piperidines | Often catalyzed by solid acids, leading to efficient and environmentally friendly processes. bas.bg |

Green Chemistry and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic strategies for (S)-1-Methylpiperidine-3-carboxylic acid and its analogues increasingly focus on sustainability. This includes the use of environmentally benign solvents (or the elimination of solvents altogether), and the development of recyclable catalytic systems.

Solvent-Free and Environmentally Benign Protocols

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile organic compounds, which are often toxic, flammable, and difficult to dispose of. These reactions can lead to improved yields, shorter reaction times, and simplified work-up procedures. The synthesis of certain piperidine derivatives has been achieved under solvent-free conditions, sometimes catalyzed by water through hydrogen bonding. ajchem-a.com For example, the reaction of aldehydes, amines, and β-dicarbonyl compounds can proceed efficiently without a solvent, often at room temperature. ajchem-a.com

The use of water as a solvent is another cornerstone of green chemistry. While not strictly solvent-free, aqueous synthesis is environmentally benign. For piperidine synthesis, water can sometimes serve as both the solvent and a catalyst. ajchem-a.com Additionally, the development of synthetic protocols in environmentally friendly media, such as supercritical carbon dioxide (scCO₂), represents a significant advance. mdpi.com Although not yet widely reported for (S)-1-Methylpiperidine-3-carboxylic acid itself, these approaches are being applied to the synthesis of related nitrogen-containing heterocycles. mdpi.com

Catalyst Recycling and Recovery in Piperidine Synthesis

The ability to recover and reuse catalysts is crucial for both economic and environmental sustainability, particularly for expensive and rare metal catalysts or complex chiral catalysts. In the context of piperidine synthesis, significant progress has been made in developing recyclable catalytic systems.

Heterogeneous catalysts are particularly advantageous for their ease of separation from the reaction mixture, typically through simple filtration. bas.bg Nano-structured catalysts, such as nano-sulfated zirconia and nano-structured ZnO, have been employed in the multi-component synthesis of functionalized piperidines. bas.bg These catalysts can be recovered and reused for several cycles without a significant loss of activity. bas.bg

Homogeneous catalysts can also be recycled. One approach is to anchor the catalyst to a soluble polymer support. The catalyst can then be recovered by precipitation of the polymer upon changing the solvent or temperature. nih.gov Chiral catalysts, which are essential for asymmetric synthesis, are often expensive, making their recycling a high priority. nih.gov Strategies for recycling chiral catalysts include their immobilization on solid supports or their use in biphasic systems where the catalyst resides in a phase that is easily separated from the product phase. nih.gov In asymmetric catalysis, even minor losses of the catalyst can be costly, so efficient recycling protocols are critical for the large-scale, sustainable production of enantiomerically pure compounds like (S)-1-Methylpiperidine-3-carboxylic acid. acs.org

The table below outlines green and sustainable approaches relevant to piperidine synthesis.

| Approach | Description | Advantages |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent. | Reduces waste, lowers costs, simplifies purification, can enhance reaction rates. ajchem-a.comyoutube.com |

| Aqueous Synthesis | Water is used as the reaction medium. | Environmentally benign, safe, inexpensive. |

| Heterogeneous Catalysis | The catalyst is in a different phase from the reactants. | Easy separation and recycling of the catalyst, improved catalyst stability. bas.bg |

| Polymer-Supported Catalysis | The catalyst is attached to a soluble or insoluble polymer. | Facilitates catalyst recovery through precipitation or filtration. nih.gov |

Stereochemical Investigations and Conformational Analysis of Piperidine Carboxylic Acid Systems

Theoretical and Experimental Conformational Studies

The conformation of piperidine (B6355638) rings, which refers to the spatial arrangement of their atoms, is a key area of study. These rings typically adopt a "chair" conformation, which is the most stable arrangement. However, the presence of substituents can lead to other shapes, like a "boat" or "twist-boat" conformation. nih.govias.ac.inresearchgate.net

NMR Spectroscopy for Conformational Equilibrium and Intramolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the shape of molecules in a solution. copernicus.org For piperidine derivatives, NMR can reveal the preferred orientation of attached chemical groups, which can be either axial (pointing up or down from the ring) or equatorial (pointing out from the side). acs.org The presence of certain groups can lock the molecule into a specific shape. For example, a methyl group can stabilize a chair conformation. acs.org

NMR can also detect intramolecular interactions, such as hydrogen bonds, which can influence the molecule's shape. mdpi.com In some cases, molecules can exist as a mixture of different conformations that are rapidly interconverting, and NMR can be used to study this equilibrium. copernicus.org The use of chiral agents in NMR can help to distinguish between different stereoisomers of piperidine compounds. nih.gov

X-ray Crystallographic Analysis of Piperidine Carboxylic Acid Conformations

X-ray crystallography provides a detailed, three-dimensional picture of a molecule's structure in its solid, crystalline state. mdpi.com This technique has been used to confirm the chair conformation of many piperidine rings. researchgate.netnih.gov For piperidine-3-carboxylic acid, X-ray analysis has shown that the bulky carboxylate group can adopt an axial position, stabilized by an internal hydrogen bond. In the crystal structure, molecules are often linked together by a network of hydrogen bonds. nih.gov

Table 1: Crystallographic Data for a Piperidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.324(4) |

| b (Å) | 15.179(4) |

| c (Å) | 17.650(5) |

| β (°) | 104.98(5) |

| Volume (ų) | 4225(2) |

Note: This data is for a related piperidine compound, t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone, and illustrates the type of information obtained from X-ray crystallography. researchgate.net

DFT-Based Conformational Studies and Puckering Analysis of Substituted Piperidines

Density Functional Theory (DFT) is a computational method used to model and predict the electronic structure and geometry of molecules. researchgate.net DFT calculations can determine the most stable conformation of a molecule and predict properties like bond lengths and angles. nih.goviucr.org These theoretical calculations often show good agreement with experimental results from techniques like X-ray crystallography. researchgate.net

DFT can also be used for puckering analysis, which describes the precise shape of the piperidine ring. Additionally, Frontier Molecular Orbital (FMO) analysis, another aspect of DFT, provides insights into the molecule's reactivity by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com

Chiral Recognition and Stereochemical Control Mechanisms

Chirality, or "handedness," is a critical aspect of molecular structure, especially in a biological context. (S)-1-Methylpiperidine-3-carboxylic acid is a chiral molecule, and its specific stereochemistry can influence how it interacts with other chiral molecules, such as proteins. Chiral piperidine scaffolds are important in drug design because they can lead to more selective and effective medications. thieme-connect.com

Chiral recognition is the process by which one chiral molecule can distinguish between the different enantiomers (mirror images) of another chiral molecule. This can be studied using techniques like chiral NMR discrimination, where a chiral agent is added to differentiate the NMR signals of the enantiomers. nih.gov The specific three-dimensional arrangement of substituents on the piperidine ring plays a crucial role in these recognition events.

Influence of Substituents on Piperidine Ring Conformation

The size and electronic properties of substituents are key factors. Bulky groups may prefer an equatorial position to minimize steric hindrance. Electron-withdrawing groups on the nitrogen atom can significantly alter the ring's shape, sometimes favoring boat or twist-boat conformations over the more common chair form. ias.ac.in The interplay of these substituent effects determines the final, most stable three-dimensional structure of the molecule.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (S)-1-Methylpiperidine-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural assignment.

1H and 13C NMR Chemical Shift Analysis and Correlation

¹H NMR Spectroscopy: The proton spectrum is expected to show a complex pattern of multiplets for the piperidine (B6355638) ring protons due to diastereotopicity and spin-spin coupling. The N-methyl group would appear as a singlet, typically in the range of 2.2-2.8 ppm. The proton at the chiral center (C3) would be a multiplet, and its chemical shift would be influenced by the carboxylic acid group. The protons on the carbon adjacent to the nitrogen (C2 and C6) would also exhibit distinct chemical shifts.

¹³C NMR Spectroscopy: The carbon spectrum would display seven distinct signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically around 175-185 ppm. The carbons of the piperidine ring would appear in the range of 20-60 ppm, with the carbons adjacent to the nitrogen (C2 and C6) being deshielded compared to the others. The N-methyl carbon would have a characteristic chemical shift of approximately 40-45 ppm.

Predicted NMR Data for (S)-1-Methylpiperidine-3-carboxylic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.5 (s) | ~42.0 |

| H2, H6 | ~2.0-3.0 (m) | ~55.0, ~57.0 |

| H3 | ~2.4 (m) | ~40.0 |

| H4, H5 | ~1.5-2.0 (m) | ~25.0, ~28.0 |

| COOH | ~11-12 (br s) | ~178.0 |

Note: These are predicted values based on analogous structures and are for illustrative purposes. Actual experimental values may vary.

2D NMR Techniques for Structural Assignment

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For (S)-1-Methylpiperidine-3-carboxylic acid, COSY would show correlations between adjacent protons in the piperidine ring, allowing for the tracing of the spin system from H2 through H6. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the N-methyl group would correlate with the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, the N-methyl protons would show a correlation to the C2 and C6 carbons of the piperidine ring. The proton at C3 would show a correlation to the carbonyl carbon of the carboxylic acid.

These 2D NMR experiments, when used in conjunction, provide a detailed and robust structural elucidation of (S)-1-Methylpiperidine-3-carboxylic acid. science.govresearchgate.net

Chiral NMR Reagents and Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is critical for chiral compounds. Chiral NMR spectroscopy provides a powerful method for this analysis. This can be achieved by using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govsemanticscholar.org

Chiral Solvating Agents (CSAs): These are chiral molecules that form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum. For carboxylic acids like (S)-1-Methylpiperidine-3-carboxylic acid, chiral alcohols or amines are often used as CSAs. nih.govrsc.org The interaction, typically through hydrogen bonding, is strong enough to induce chemical shift differences between the enantiomers. rsc.org

Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form a covalent bond, creating a pair of diastereomers which will have distinct NMR spectra. semanticscholar.org For carboxylic acids, chiral amines or alcohols can be used as CDAs, often in the presence of a coupling agent. The resulting amides or esters will have different chemical shifts and/or coupling constants for the two diastereomers, allowing for the integration of the signals to determine the e.e. semanticscholar.org

For example, the use of (S)-α-phenylethylamine as a CDA would react with a racemic mixture of 1-Methylpiperidine-3-carboxylic acid to form two diastereomeric amides, which would be distinguishable by ¹H NMR spectroscopy.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. mdpi.com

Fragmentation Pathways and Isotopic Labeling

In mass spectrometry, (S)-1-Methylpiperidine-3-carboxylic acid will first be ionized, and the resulting molecular ion will undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure.

Common Fragmentation Pathways:

Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as COOH (a loss of 45 Da) or as CO₂ (a loss of 44 Da) after rearrangement. libretexts.orgmiamioh.edu

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a characteristic fragmentation for N-alkyl piperidines. This can result in the loss of the N-methyl group or the opening of the piperidine ring.

Loss of the N-methyl group: A fragment corresponding to the loss of a methyl radical (15 Da) from the molecular ion is anticipated.

Ring Fragmentation: The piperidine ring can undergo various fragmentation pathways, leading to the formation of smaller, stable ions.

Isotopic labeling studies, for instance, by replacing the N-methyl group with an N-¹³CH₃ group, can be used to confirm these proposed fragmentation pathways by observing the mass shifts in the resulting fragment ions.

Predicted Key Fragments in the Mass Spectrum of 1-Methylpiperidine-3-carboxylic acid

| m/z | Proposed Fragment | Proposed Loss from Molecular Ion (M⁺˙) |

| 143 | [M]⁺˙ | - |

| 98 | [M - COOH]⁺ | Loss of carboxyl radical |

| 128 | [M - CH₃]⁺ | Loss of methyl radical |

| 84 | [C₅H₁₀N]⁺ | Ring fragmentation product |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage product |

Note: These are predicted fragmentation patterns based on the general behavior of similar compounds.

Applications in Reaction Monitoring and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.govresearchgate.net This is invaluable for confirming the identity of the synthesized (S)-1-Methylpiperidine-3-carboxylic acid.

Reaction Monitoring: MS can be used to monitor the progress of the synthesis of (S)-1-Methylpiperidine-3-carboxylic acid. By analyzing small aliquots of the reaction mixture over time, the disappearance of starting materials and the appearance of the product can be tracked, allowing for the optimization of reaction conditions.

Purity Assessment: HRMS is an excellent tool for assessing the purity of the final compound. It can detect the presence of impurities, even in small amounts, by identifying ions with different elemental compositions. Coupled with a separation technique like liquid chromatography (LC-HRMS), it provides a powerful method for both qualitative and quantitative analysis of the compound and any potential byproducts. mdpi.com

Vibrational Spectroscopy: FTIR and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers a detailed picture of the molecular vibrations within (S)-1-Methylpiperidine-3-carboxylic acid. These vibrations are specific to the bonds and functional groups present, making these methods powerful for structural confirmation and for studying intermolecular interactions.

While specific experimental spectra for (S)-1-Methylpiperidine-3-carboxylic acid are not widely available in the cited literature, a comprehensive analysis of the parent compound, piperidine-3-carboxylic acid (nipecotic acid), provides a strong foundation for interpreting the expected spectral features. researchgate.net Studies on piperidine-3-carboxylic acid have shown that it primarily exists in a zwitterionic form, a characteristic that is also anticipated for its N-methyl derivative. researchgate.net

The vibrational spectrum of (S)-1-Methylpiperidine-3-carboxylic acid is dominated by the characteristic absorptions of its carboxylic acid and N-methylated piperidine ring. The presence of both a proton-donating group (carboxylic acid) and proton-accepting groups (carboxylate oxygen and the tertiary amine) facilitates the formation of hydrogen bonds, which significantly influence the vibrational frequencies. spectroscopyonline.com

Key Functional Group Vibrations:

Carboxylate Group (COO⁻): In its zwitterionic form, the deprotonated carboxylate group gives rise to two distinct stretching vibrations: an asymmetric stretch (νₐₛ(COO⁻)) and a symmetric stretch (νₛ(COO⁻)). For piperidine-3-carboxylic acid, these bands are observed experimentally in the regions of 1610-1630 cm⁻¹ and 1380-1420 cm⁻¹, respectively. researchgate.net Similar bands are expected for the N-methyl derivative.

N⁺-H Stretching: The protonated tertiary amine in the zwitterionic form would exhibit N⁺-H stretching vibrations, typically observed as a broad band in the 2500-3000 cm⁻¹ region of the IR spectrum, often overlapping with C-H stretching bands.

C-H Stretching: The stretching vibrations of the C-H bonds in the piperidine ring and the methyl group are expected in the 2800-3000 cm⁻¹ range.

O-H Stretching: In the non-zwitterionic form or in the presence of dimers, the O-H stretching of the carboxylic acid would appear as a very broad band in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding. spectroscopyonline.com

C=O Stretching: For the non-zwitterionic carboxylic acid, a strong carbonyl (C=O) stretching band would be expected around 1700-1730 cm⁻¹. spectroscopyonline.com

C-N Stretching: The C-N stretching vibrations of the tertiary amine are typically found in the 1000-1250 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Carboxylate (COO⁻) | Asymmetric Stretch | ~1610-1630 | Characteristic of the zwitterionic form. |

| Symmetric Stretch | ~1380-1420 | Characteristic of the zwitterionic form. | |

| Protonated Amine (N⁺-H) | Stretching | ~2500-3000 | Broad band, often overlapping with C-H stretches. |

| Alkyl (C-H) | Stretching | ~2800-3000 | From piperidine ring and N-methyl group. |

| Carboxylic Acid (O-H) | Stretching | ~2500-3300 | Very broad due to hydrogen bonding (in non-zwitterionic form or dimers). |

| Carbonyl (C=O) | Stretching | ~1700-1730 | Strong absorption (in non-zwitterionic form). |

| Tertiary Amine (C-N) | Stretching | ~1000-1250 | Moderate intensity. |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

As a chiral molecule, (S)-1-Methylpiperidine-3-carboxylic acid interacts differently with left- and right-circularly polarized light. This differential interaction is the basis of Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy, which are invaluable for determining the absolute configuration and studying the conformational preferences of chiral compounds in solution. wikipedia.org

The absolute configuration of a chiral center can be assigned by comparing the experimentally measured CD or ORD spectrum with that predicted by theoretical calculations for a known configuration. The sign of the Cotton effect in the CD spectrum, which corresponds to the electronic transitions of the chromophores in the molecule, is highly sensitive to the stereochemistry. msu.edu

For (S)-1-Methylpiperidine-3-carboxylic acid, the primary chromophore is the carboxylic acid group. The n → π* electronic transition of the carbonyl moiety within the carboxyl group typically gives rise to a CD band in the 200-220 nm region. The sign of this Cotton effect is directly related to the spatial arrangement of the atoms around the stereocenter. By performing quantum mechanical calculations, it is possible to predict the CD spectrum for the (S)-enantiomer. A match between the experimental and calculated spectra would unequivocally confirm the absolute configuration.

By analyzing the CD and ORD spectra, often in conjunction with computational modeling, it is possible to deduce the predominant conformation of the molecule in solution. For example, the rotational strength of the n → π* transition of the carboxyl group will vary depending on whether the substituent is in an axial or equatorial position. This allows for the investigation of the conformational equilibrium in different solvents and at various temperatures.

| Technique | Principle | Application for (S)-1-Methylpiperidine-3-carboxylic acid |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration by analyzing the sign of the Cotton effect of the carboxyl chromophore. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Confirmation of absolute stereochemistry and analysis of conformational equilibria in solution. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electron distribution and energy states within the molecule, which fundamentally govern its properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By modeling the electron density, DFT can accurately predict a wide range of properties for (S)-1-Methylpiperidine-3-carboxylic acid. Calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), can optimize the molecule's geometry and elucidate its electronic characteristics. nih.gov

Key insights from DFT analysis include the distribution of electrostatic potential, which highlights electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. For instance, the oxygen atoms of the carboxylic group and the nitrogen atom of the piperidine (B6355638) ring are expected to be regions of high electron density. The reactivity of the molecule can be further understood by analyzing various descriptors derived from DFT calculations. mdpi.com

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~2.5 - 4.5 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Total Energy | Calculated in Hartrees | Represents the molecule's stability at 0 K; used to compare the stability of different conformers. |

| Molecular Electrostatic Potential (MEP) | Mapping of electrostatic potential onto the electron density surface. | Visualizes electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. bhu.ac.in |

While DFT is highly accurate, its computational cost can be significant. Semi-empirical methods, which are simplified versions of the foundational Hartree-Fock theory, offer a faster alternative for calculating molecular properties. uni-muenchen.de These methods, including AM1 (Austin Model 1) and PM3 (Parametric Model 3), incorporate parameters derived from experimental data to streamline calculations. uni-muenchen.degaussian.com

These techniques are particularly useful for calculating thermodynamic properties like the heat of formation. gaussian.comscielo.org.mx They are also employed for initial geometry optimizations of large systems before applying more rigorous methods. While AM1 and PM3 differ in their parameterization, with PM6 generally being more accurate for heats of formation, both can provide valuable preliminary data on the molecular properties of (S)-1-Methylpiperidine-3-carboxylic acid. scielo.org.mxresearchgate.net PM3 is a reparameterization of AM1 and often results in less repulsive non-bonded interactions. researchgate.net

| Method | Typical Applications | Relative Computational Cost |

|---|---|---|

| AM1 | Geometry optimization, heats of formation, dipole moments. scispace.com | Low |

| PM3 | Geometry optimization, heats of formation, bond orders. researchgate.netscispace.com Generally more accurate for hydrogen-bond geometries than AM1. scielo.org.mx | Low |

| RM1 | A reparameterization of AM1, often providing improved results for heats of formation and geometries. | Low |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For (S)-1-Methylpiperidine-3-carboxylic acid, FMO analysis would identify the nitrogen atom and carboxylate oxygens as primary contributors to the HOMO, and the carboxylic carbon as a key contributor to the LUMO.

| Parameter | Definition | Interpretation for (S)-1-Methylpiperidine-3-carboxylic acid |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Relates to chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the movements of atoms and molecules over time. mdpi.comnih.gov This technique is invaluable for exploring conformational changes and intermolecular interactions.

(S)-1-Methylpiperidine-3-carboxylic acid is a flexible molecule, and its piperidine ring can adopt several conformations. MD simulations can explore the potential energy surface of the molecule to identify stable and low-energy conformers. The piperidine ring is known to predominantly adopt a chair conformation. nih.govresearchgate.net

Within the chair conformation, the carboxylic acid substituent at the C3 position can exist in either an axial or an equatorial orientation. The relative stability of these two orientations is determined by steric and electronic factors. MD simulations can quantify the free energy difference between the axial and equatorial conformers and determine the energy barriers for their interconversion. This provides a detailed understanding of the molecule's conformational preferences in different environments. nih.gov

| Conformation | Relative Stability | Substituent Orientation for -COOH |

|---|---|---|

| Chair | Most Stable | Axial or Equatorial |

| Boat | Less Stable (Transition State) | Flagpole or Bowsprit |

| Twist-Boat | Less Stable (Intermediate) | - |

In the context of drug discovery, MD simulations are essential for studying how a ligand, such as (S)-1-Methylpiperidine-3-carboxylic acid, interacts with a biological target like a protein. mdpi.com After an initial binding pose is predicted using molecular docking, MD simulations are performed on the ligand-protein complex. nih.gov

These simulations, often conducted over nanoseconds to microseconds, reveal the stability of the binding pose and the dynamic network of intermolecular interactions. mdpi.com They can identify key amino acid residues that form stable hydrogen bonds, ionic interactions, or van der Waals contacts with the ligand. By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the target. This detailed mechanistic understanding of the binding process is crucial for the rational design of new molecules, without assessing specific biological effects or clinical outcomes. nih.gov

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. |

| Ionic Interactions (Salt Bridges) | Attraction between oppositely charged groups, such as the carboxylate of the ligand and a positively charged amino acid residue (e.g., Lysine, Arginine). |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate with each other in an aqueous environment. |

Theoretical Prediction of Spectroscopic Parameters

Calculated NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for predicting the spectroscopic parameters of molecules like (S)-1-Methylpiperidine-3-carboxylic acid. These calculations can accurately forecast NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra.

While specific DFT calculations for the NMR spectra of (S)-1-Methylpiperidine-3-carboxylic acid are not extensively documented in publicly available literature, the methodology for such predictions is well-established. Generally, the process involves optimizing the molecular geometry of the compound at a given level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) and then calculating the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

In a closely related compound, piperidine-3-carboxylic acid, computational studies have been performed to determine its vibrational frequencies. A study by Yurdakul et al. conducted a detailed vibrational analysis of piperidine-3-carboxylic acid using both B3LYP and MP2 methods with a 6-311++G(d,p) basis set. researchgate.net The research identified multiple stable tautomers and isomers, with the zwitterionic form being particularly significant, stabilized by an intramolecular N–H···O hydrogen bond. researchgate.net The calculated harmonic vibrational frequencies for the most stable tautomer showed excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net These findings for piperidine-3-carboxylic acid serve as a strong proxy for what would be anticipated for its N-methylated counterpart, with expected shifts in vibrational modes associated with the N-H group upon methylation to N-CH3.

Below is a representative table of calculated vibrational frequencies for the most stable zwitterionic tautomer of piperidine-3-carboxylic acid, which provides a basis for understanding the vibrational properties of (S)-1-Methylpiperidine-3-carboxylic acid.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Description of Motion |

|---|---|---|

| ν(N-H) | 3350 | N-H stretching |

| ν(C-H) | 3000-2850 | C-H stretching |

| νas(COO⁻) | 1625 | Asymmetric COO⁻ stretching |

| νs(COO⁻) | 1410 | Symmetric COO⁻ stretching |

| δ(CH₂) | 1450-1470 | CH₂ scissoring |

| τ(Ring) | Below 1000 | Ring torsional modes |

This table is generated based on data for the closely related compound, piperidine-3-carboxylic acid, as a predictive model for (S)-1-Methylpiperidine-3-carboxylic acid. researchgate.net

Solvent Effects on Electronic Properties

The electronic properties of (S)-1-Methylpiperidine-3-carboxylic acid can be significantly influenced by its solvent environment. Computational models are adept at simulating these interactions and predicting the resulting changes in properties such as absorption spectra (solvatochromism), dipole moments, and molecular orbital energies.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly employed to study these effects. In this approach, the solvent is treated as a continuous dielectric medium, and the solute is placed within a cavity in this medium. This method allows for the calculation of the solute's electronic structure in the presence of the solvent's bulk electrostatic effects.

For molecules with charge-separated or zwitterionic character, like amino acids, the polarity of the solvent can have a pronounced effect. An increase in solvent polarity is generally expected to stabilize the zwitterionic form of (S)-1-Methylpiperidine-3-carboxylic acid over its neutral form. This stabilization would be reflected in the calculated electronic properties, such as a shift in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions, including the synthesis of chiral molecules like (S)-1-Methylpiperidine-3-carboxylic acid.

Transition State Analysis and Energy Profiles

Understanding the mechanism of a chemical reaction requires the characterization of its energy landscape, including reactants, products, intermediates, and, most importantly, transition states. Computational methods can be used to locate these stationary points on the potential energy surface and calculate their relative energies, thereby constructing a detailed reaction energy profile.

For a potential synthetic route to (S)-1-Methylpiperidine-3-carboxylic acid, computational chemists can model the proposed elementary steps. For each step, a search for the transition state structure can be performed. A key feature of a transition state is that it is a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Stereoselectivity Rationalization

For chiral molecules, understanding and controlling the stereochemical outcome of a reaction is paramount. Computational methods are increasingly used to rationalize and predict the stereoselectivity of synthetic transformations. rsc.org In the context of synthesizing (S)-1-Methylpiperidine-3-carboxylic acid, this would involve understanding why the (S)-enantiomer is formed preferentially over the (R)-enantiomer.

This is typically achieved by modeling the diastereomeric transition states that lead to the different stereoisomeric products. The stereoselectivity of the reaction is determined by the difference in the activation energies of these competing transition states (ΔΔG‡). A lower activation energy for the transition state leading to the (S)-product would explain its predominant formation.

Computational analysis of these transition state structures can reveal the specific non-covalent interactions—such as steric hindrance, hydrogen bonding, or catalyst-substrate interactions—that stabilize one transition state over the other. This detailed geometric and energetic information provides a rational basis for the observed stereoselectivity and can guide the design of more selective catalysts or reaction conditions. emich.edu

Applications and Derivatization Strategies for S 1 Methylpiperidine 3 Carboxylic Acid As a Synthetic Intermediate

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure nature of (S)-1-Methylpiperidine-3-carboxylic acid makes it a significant chiral building block in asymmetric synthesis. Chiral building blocks are essential starting materials for the synthesis of natural products and pharmaceuticals, as the biological activity of a molecule is often dependent on its specific stereochemistry. The piperidine (B6355638) ring, a common motif in bioactive compounds, combined with a defined stereocenter at the C-3 position, allows chemists to introduce a specific spatial arrangement into a target molecule.

Scaffold Diversity in Drug Design and Discovery Programs

In medicinal chemistry, the piperidine scaffold is a "privileged structure" due to its frequent appearance in marketed drugs and natural products. sciencedaily.com (S)-1-Methylpiperidine-3-carboxylic acid provides a versatile and sterically defined scaffold that medicinal chemists can modify to explore structure-activity relationships (SAR) in drug discovery programs.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals. mdpi.comnih.gov (S)-1-Methylpiperidine-3-carboxylic acid can be used as a starting point to synthesize more complex, fused, or spirocyclic heterocyclic systems. The existing piperidine ring can be annulated, or the carboxylic acid and nitrogen atom can be used as reactive handles to build additional rings. For example, piperidine-3-carboxylic acids have been used to synthesize novel heterocyclic amino acids like pyrazole-4-carboxylates, which serve as building blocks for creating diverse chemical libraries for drug screening. nih.gov This strategy allows for the creation of novel three-dimensional shapes that can interact with biological targets in unique ways.

The table below illustrates examples of how piperidine scaffolds are incorporated into more complex heterocyclic systems.

| Starting Material Scaffold | Reaction Type | Resulting Heterocyclic System |

| Piperidine-3-carboxylic acid derivative | Cyclocondensation | Pyrazolopiperidine |

| Piperidine derivative | Annulation | Indolizidine precursor |

| Piperidine derivative | Spirocyclization | Spiro-oxindole |

This table provides illustrative examples of synthetic strategies and does not represent specific reactions of (S)-1-Methylpiperidine-3-carboxylic acid without further derivatization.

Heterocyclic amino acids are crucial in modern drug discovery for their ability to act as scaffolds and building blocks for peptides and peptidomimetics. nih.gov (S)-1-Methylpiperidine-3-carboxylic acid is a non-natural, cyclic amino acid analogue. Its rigid piperidine ring provides conformational constraint when incorporated into a peptide chain. This rigidity is a valuable tool in drug design, as it can lock the molecule into a specific bioactive conformation, potentially increasing its potency and selectivity for a biological target. Furthermore, replacing natural amino acids with such analogues can improve the metabolic stability of peptide-based drugs by making them less susceptible to degradation by proteases.

Strategies for Functionalization and Derivatization of the Piperidine Ring

The chemical utility of (S)-1-Methylpiperidine-3-carboxylic acid is greatly enhanced by the ability to selectively modify its functional groups. Derivatization allows for the fine-tuning of its physicochemical properties and its attachment to other molecular fragments.

While the nitrogen atom in the parent compound is already methylated, the piperidine nitrogen is a key site for functionalization. Starting from the corresponding demethylated precursor, (S)-Piperidine-3-carboxylic acid, a wide variety of substituents can be introduced via N-alkylation or N-acylation. Reductive amination is a common method for N-alkylation. nih.gov N-acylation involves reacting the piperidine nitrogen with acylating agents like acid chlorides or anhydrides to form amides. These reactions are fundamental in building a diverse library of compounds around the piperidine scaffold.

The carboxylic acid moiety is the most versatile functional group for derivatization on this molecule. It can be transformed into a wide array of other functionalities, including esters, alcohols, and, most commonly, amides. thermofisher.com

Amide coupling is one of the most frequently used reactions in medicinal chemistry for linking molecular fragments. hepatochem.comresearchgate.net This reaction involves activating the carboxylic acid and then reacting it with a primary or secondary amine. luxembourg-bio.com A variety of coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions, such as racemization. hepatochem.comluxembourg-bio.com The choice of coupling reagent is often critical for achieving a high yield, especially with challenging substrates. researchgate.net

The table below lists common reagents used for amide coupling reactions involving carboxylic acids.

| Reagent Class | Examples | Common Use/Features |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) | Widely used; EDC is water-soluble, facilitating product purification. thermofisher.comluxembourg-bio.com |

| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient, often used for difficult couplings and to suppress racemization. growingscience.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Effective for peptide synthesis and formation of amides. |

| Other | SOCl₂ (Thionyl chloride), Oxalyl chloride | Converts carboxylic acid to highly reactive acyl chloride intermediate. researchgate.net |

This derivatization strategy is central to using (S)-1-Methylpiperidine-3-carboxylic acid as a building block, enabling its incorporation into larger molecules through the formation of stable amide bonds. hepatochem.com

Introduction of Halogen Substituents (e.g., fluorination)

(S)-1-Methylpiperidine-3-carboxylic acid serves as a versatile scaffold for the introduction of halogen atoms, particularly fluorine, which can significantly alter the physicochemical and pharmacological properties of a molecule. Several modern synthetic strategies can be employed to introduce halogens at various positions on the piperidine ring or to replace the carboxylic acid functionality.

Direct C–H bond halogenation has emerged as a powerful tool for the selective functionalization of otherwise inert C–H bonds. researchgate.net The carboxylic acid moiety within the (S)-1-Methylpiperidine-3-carboxylic acid structure can act as an internal directing group, facilitating regioselective halogenation at specific positions on the piperidine ring through transition-metal-catalyzed C–H activation. For instance, palladium-catalyzed methods have been developed for the direct β-C(sp³)–H fluorination of free carboxylic acids using a nucleophilic fluoride (B91410) source in combination with a suitable oxidant. researchgate.net This strategy could potentially be applied to introduce a fluorine atom at the C5 position of the piperidine ring. Similarly, α-fluorination can be achieved on the carbon atom adjacent to the carboxyl group (the C3 position) using various electrophilic fluorinating reagents. mdpi.com

Another prominent strategy is decarboxylative halogenation, which replaces the entire carboxylic acid group with a halogen atom. researchgate.net Photoredox catalysis, for example, enables the direct conversion of aliphatic carboxylic acids to the corresponding alkyl fluorides. google.com This process involves the photon-induced oxidation of the carboxylate to form a carboxyl radical, which then undergoes rapid CO₂ extrusion and fluorine atom transfer from a fluorinating reagent like Selectfluor®. This method offers a pathway to convert (S)-1-Methylpiperidine-3-carboxylic acid into a 3-fluoro-1-methylpiperidine derivative.

Furthermore, the carboxylic acid group itself can be transformed into a halogenated functional group. A direct one-pot conversion of carboxylic acids to acyl fluorides can be achieved using deoxyfluorinating reagents such as 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃). unibo.it This transforms the -COOH group into a -COF group, creating a reactive intermediate for further synthesis.

The table below summarizes various potential strategies for the halogenation of (S)-1-Methylpiperidine-3-carboxylic acid.

| Halogenation Strategy | Target Position | Reagents & Conditions | Potential Product |

| Directed C–H Fluorination | C5 (β-position) | Palladium catalyst, nucleophilic fluoride source (e.g., AgF), external oxidant | (S)-5-Fluoro-1-methylpiperidine-3-carboxylic acid |

| α-Fluorination | C3 (α-position) | Electrophilic fluorinating agent (e.g., Selectfluor®), base | (S)-3-Fluoro-1-methylpiperidine-3-carboxylic acid |

| Decarboxylative Fluorination | C3 | Photoredox catalyst (e.g., Iridium or Ruthenium complex), Selectfluor®, base | (S)-3-Fluoro-1-methylpiperidine |

| Deoxyfluorination | Carboxyl Carbon | 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) | (S)-1-Methylpiperidine-3-carbonyl fluoride |

Applications in Peptidomimetic Chemistry